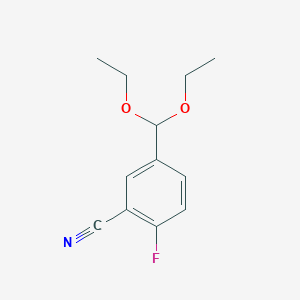

5-(Diethoxymethyl)-2-fluorobenzonitrile

Description

Properties

IUPAC Name |

5-(diethoxymethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-3-15-12(16-4-2)9-5-6-11(13)10(7-9)8-14/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWINDASCTDSVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=C(C=C1)F)C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716535 | |

| Record name | 5-(Diethoxymethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176161-37-7 | |

| Record name | 5-(Diethoxymethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Diethoxymethyl)-2-fluorobenzonitrile: Properties, Synthesis, and Applications

Executive Summary: 5-(Diethoxymethyl)-2-fluorobenzonitrile, identified by its CAS Number 1176161-37-7, is a substituted aromatic nitrile of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its structure features a benzonitrile core, a strategic ortho-fluorine atom, and a diethyl acetal functional group. This acetal serves as a stable protecting group for a formyl (aldehyde) moiety, making the compound a valuable and versatile intermediate in complex, multi-step organic syntheses. Its primary utility is linked to the production of precursors for high-value active pharmaceutical ingredients (APIs), most notably as an intermediate in synthetic routes targeting PARP inhibitors like Olaparib.[3][4][5] This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthetic pathways, characteristic chemical reactivity, and principal applications, designed for researchers, chemists, and professionals in drug development.

Compound Profile and Physicochemical Properties

5-(Diethoxymethyl)-2-fluorobenzonitrile is a derivative of 2-fluorobenzonitrile where the hydrogen at the 5-position is replaced by a diethoxymethyl group. This functional group is the diethyl acetal of a formyl group, a common strategy to mask the reactivity of an aldehyde during synthetic transformations at other molecular sites.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1176161-37-7 | [1][2] |

| Molecular Formula | C₁₂H₁₄FNO₂ | [1][2] |

| Molecular Weight | 223.25 g/mol | [1] |

| Canonical SMILES | CCOC(C1=CC(=C(C=C1)F)C#N)OCC | [2] |

| IUPAC Name | 5-(diethoxymethyl)-2-fluorobenzonitrile | N/A |

The molecule's properties are dictated by its three primary functional regions: the electron-withdrawing nitrile and fluorine groups, the aromatic phenyl ring, and the acid-labile diethyl acetal. The ortho-fluorine substituent significantly influences the electronic properties of the nitrile group and the aromatic ring, impacting its reactivity in subsequent synthetic steps.[6]

Synthesis and Manufacturing

The synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile is not typically a single-step process but rather a strategic sequence involving the formation of a key aldehyde intermediate followed by its protection as an acetal. This two-stage approach is standard in fine chemical manufacturing for producing stable, versatile building blocks.

Caption: Overall synthetic strategy for 5-(diethoxymethyl)-2-fluorobenzonitrile.

Synthesis of Key Intermediate: 2-Fluoro-5-formylbenzonitrile

The most direct and widely cited method for producing the aldehyde precursor is the cyanation of 3-bromo-4-fluorobenzaldehyde.[3][7] This reaction, a form of nucleophilic aromatic substitution, replaces the bromine atom with a nitrile group.

Experimental Protocol: Cyanation of 3-Bromo-4-fluorobenzaldehyde [3][7]

-

Vessel Preparation: To a suitable reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq) and N-Methyl-2-pyrrolidone (NMP, ~4 mL per gram of starting material).

-

Reagent Addition: Stir the mixture to achieve a clear solution. Add cuprous cyanide (CuCN, ~1.1 eq).

-

Reaction Execution: Heat the reaction mixture to 170 °C and maintain stirring overnight (approx. 18-24 hours). The high temperature is necessary to overcome the activation energy for the displacement of the aromatic bromide. NMP is an ideal solvent due to its high boiling point and ability to dissolve the copper salts.

-

Workup and Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate and water. The resulting mixture is often filtered through a pad of diatomaceous earth to remove insoluble copper salts.

-

Purification: Separate the organic layer, wash it sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield 2-fluoro-5-formylbenzonitrile as a solid.[3] A reported yield for this process is approximately 76%.[3]

Acetal Protection to Yield 5-(Diethoxymethyl)-2-fluorobenzonitrile

With the aldehyde in hand, the final step is the protection of the formyl group as a diethyl acetal. This is a classic acid-catalyzed reaction that converts the highly reactive aldehyde into a stable group, inert to bases, nucleophiles, and many redox reagents.[8]

Experimental Protocol: Diethyl Acetal Formation

-

Setup: In a round-bottom flask fitted with a Dean-Stark apparatus or in the presence of a chemical dehydrating agent, dissolve 2-fluoro-5-formylbenzonitrile (1.0 eq) in anhydrous ethanol, which serves as both solvent and reagent.

-

Catalyst and Dehydrating Agent: Add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid. The triethyl orthoformate is crucial as it acts as a dehydrating agent, reacting with the water produced during the reaction to drive the equilibrium towards the acetal product, in accordance with Le Châtelier's principle.[8]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

-

Quenching and Workup: Upon completion, quench the reaction by adding a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.

-

Extraction and Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-(diethoxymethyl)-2-fluorobenzonitrile. Further purification can be achieved via column chromatography if necessary.

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-(diethoxymethyl)-2-fluorobenzonitrile is governed by the distinct properties of its functional groups. Synthetic strategies can selectively target one group while leaving the others intact, highlighting its utility as a building block.

Reactions of the Diethyl Acetal Group: Deprotection

The acetal's primary role is that of a protecting group, and its most important reaction is its removal (deprotection) to regenerate the parent aldehyde. This is achieved through acid-catalyzed hydrolysis.[8]

Caption: Mechanism of acid-catalyzed acetal deprotection.

Protocol: Acetal Deprotection

-

Dissolve 5-(diethoxymethyl)-2-fluorobenzonitrile in a mixture of an organic solvent (e.g., tetrahydrofuran or acetone) and aqueous acid (e.g., 1M HCl).

-

Stir the mixture at room temperature. The reaction is typically rapid.

-

Monitor by TLC for the disappearance of the starting material.

-

Upon completion, neutralize the acid with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase to obtain 2-fluoro-5-formylbenzonitrile.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle for creating new C-N and C-C bonds.

-

Reduction to Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like Raney Nickel or Ruthenium complexes.[9] This transformation is fundamental for introducing a basic aminomethyl group.

-

Addition of Organometallics: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add across the carbon-nitrogen triple bond to form an intermediate imine salt.[10][11] Subsequent acidic hydrolysis of this intermediate yields a ketone (R-C(=O)-Ar), providing a robust method for C-C bond formation.[11] The presence of a Lewis acid like ZnCl₂ can catalyze the addition of less reactive Grignard reagents.[11]

Reactivity of the Fluoroaromatic System

The fluorine atom and the nitrile group are both strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[12] The fluorine atom itself can be displaced by strong nucleophiles under forcing conditions. Furthermore, the presence of an ortho-fluorine substituent has been shown to stabilize transition metal complexes, influencing the outcomes of C-C bond activation reactions.[6]

Applications in Research and Drug Development

The principal application of 5-(diethoxymethyl)-2-fluorobenzonitrile is as a protected intermediate in the synthesis of pharmaceutical agents.

Caption: Role as a protected intermediate in a multi-step synthesis.

-

Precursor to Olaparib Intermediates: The deprotected aldehyde, 2-fluoro-5-formylbenzonitrile, is a documented key intermediate for the synthesis of the PARP inhibitor Olaparib.[4][5] In a lengthy synthesis, it is often necessary to perform chemical steps that would be incompatible with a free aldehyde (e.g., reactions involving strong bases or nucleophiles). By protecting the aldehyde as a diethyl acetal, chemists can execute these transformations on other parts of a growing molecule before liberating the aldehyde at a later, strategic point for further functionalization.

-

Building Block in Medicinal Chemistry: Benzonitrile derivatives are a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets.[13] They are frequently found in kinase inhibitors, where the nitrile group can act as a hydrogen bond acceptor.[13] This compound provides a synthetic entry point to a wide range of 5-substituted-2-fluorobenzonitrile derivatives for screening libraries and lead optimization campaigns.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-(diethoxymethyl)-2-fluorobenzonitrile is not widely available, its hazard profile can be inferred from its precursors and analogous structures like 5-bromo-2-fluorobenzonitrile.[14][15]

Table 2: Recommended Safety and Handling Procedures

| Aspect | Recommendation | Rationale / Source(s) |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles with side shields, and a lab coat. | Standard practice for handling organic chemicals. Protects against skin and eye irritation.[16][17] |

| Ventilation | Handle exclusively in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of potential vapors or dusts. Benzonitrile derivatives can be harmful if inhaled.[14][18] |

| In case of Contact | Skin: Wash thoroughly with soap and water. Eyes: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists. | Standard first aid for chemical exposure.[16] |

| Spills | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. | Prevents spread of contamination.[18] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | Protects from moisture (which could hydrolyze the acetal over time with trace acidity) and air. |

It should be treated as a compound that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[14][15]

Conclusion

5-(Diethoxymethyl)-2-fluorobenzonitrile is more than a simple catalog chemical; it is a strategically designed building block that embodies the principle of functional group protection in modern organic synthesis. Its value lies in the stable diethyl acetal, which masks a reactive aldehyde, allowing for selective chemistry to be performed elsewhere in a molecule. Its direct lineage to key intermediates for important oncology drugs like Olaparib underscores its relevance in the pharmaceutical industry. A thorough understanding of its synthesis from readily available precursors, its distinct reactivity profile, and its proper handling are essential for chemists aiming to leverage this versatile compound in their research and development endeavors.

References

-

Organic Chemistry Portal. Dimethyl Acetals. [Online] Available at: [Link]

- Google Patents.CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

- Google Patents.WO2012071684A1 - Heterocyclic derivates, preparation processes and medical uses thereof.

-

J-STAGE. Simple and Chemoselective Deprotection of Acetals. [Online] Available at: [Link]

-

Taylor & Francis Online. Anhydrous Deprotection of Dimethyl Acetals with Acetyl Chloride/ZnCl2. [Online] Available at: [Link]

-

ACS Publications. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. [Online] Available at: [Link]

-

CRO Splendid Lab Pvt. Ltd. 5-(Diethoxymethyl)-2-fluorobenzonitrile. [Online] Available at: [Link]

-

3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. [Online] Available at: [Link]

-

Reddit. Selective Deprotection of Dimethyl-Acetal : r/Chempros. [Online] Available at: [Link]

-

ACS Publications. Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes... [Online] Available at: [Link]

-

NIH - PMC. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. [Online] Available at: [Link]

-

ACS Publications. Kinetics and Mechanisms of Organomagnesium Reactions with Benzonitrile. [Online] Available at: [Link]

-

RSC Publishing. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. [Online] Available at: [Link]

-

Semantic Scholar. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile... [Online] Available at: [Link]

-

LinkedIn. Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. [Online] Available at: [Link]

-

PubChem. 4-Fluorobenzonitrile. [Online] Available at: [Link]

-

PubChem. 5-Bromo-2-fluorobenzonitrile. [Online] Available at: [Link]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. 1176161-37-7|5-(Diethoxymethyl)-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2012071684A1 - Heterocyclic derivatesï¼preparation processes and medical uses thereof - Google Patents [patents.google.com]

- 8. Dimethyl Acetals [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01659A [pubs.rsc.org]

- 12. ossila.com [ossila.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. echemi.com [echemi.com]

- 15. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. multimedia.3m.com [multimedia.3m.com]

The Strategic Intermediate: A Technical Guide to 5-(Diethoxymethyl)-2-fluorobenzonitrile in Modern Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of pharmaceutical synthesis, the strategic use of specialized building blocks is paramount to achieving efficient, scalable, and high-purity production of active pharmaceutical ingredients (APIs). 5-(Diethoxymethyl)-2-fluorobenzonitrile (CAS 1176161-37-7) has emerged as a pivotal, yet often unheralded, intermediate in this domain. This technical guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and a critical analysis of its application, particularly as a protected aldehyde in the synthesis of next-generation therapeutics. By elucidating the causality behind its use and providing detailed, actionable protocols, this document serves as a vital resource for professionals engaged in the demanding field of drug development.

Introduction: The Rise of Fluorinated Building Blocks

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This has led to a surge in demand for novel fluorinated building blocks. 5-(Diethoxymethyl)-2-fluorobenzonitrile is a prime example of such a scaffold, combining the advantageous properties of a fluorinated benzonitrile with a latent aldehyde functionality. The diethoxymethyl group serves as a stable and reliable protecting group for the highly reactive formyl group, allowing for selective transformations on other parts of the molecule before its deprotection and subsequent elaboration. Its primary significance lies in its role as a key intermediate in the synthesis of complex APIs, most notably in the production of PARP inhibitors like Olaparib.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 5-(Diethoxymethyl)-2-fluorobenzonitrile is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 1176161-37-7 | [2][3] |

| Molecular Formula | C12H14FNO2 | [2][3] |

| Molecular Weight | 223.24 g/mol | [2][3] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |

Spectroscopic Profile (Predicted)

While specific spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetal methine proton (a triplet), the methylene protons of the ethoxy groups (a quartet), and the terminal methyl protons of the ethoxy groups (a triplet). The aromatic region will display coupling patterns influenced by the fluorine and other substituents.

-

¹³C NMR: The carbon NMR would be expected to show distinct signals for the nitrile carbon, the aromatic carbons (with C-F coupling), the acetal carbon, and the carbons of the ethoxy groups.

-

FT-IR: The infrared spectrum should exhibit a strong, sharp absorption band around 2230-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Other key absorptions would include C-O stretching for the ether linkages of the acetal and C-F stretching bands.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 223.24, with fragmentation patterns corresponding to the loss of ethoxy groups and other characteristic fragments.

Synthesis and Mechanism

The synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile is a two-stage process, starting from the commercially available 2-fluorobenzonitrile. The key is the introduction of a protected aldehyde at the 5-position.

Stage 1: Synthesis of the Precursor, 2-Fluoro-5-formylbenzonitrile

The immediate precursor, 2-fluoro-5-formylbenzonitrile, is a critical intermediate in its own right, particularly in the synthesis of Olaparib.[1] There are two primary routes to its synthesis:

-

Route A: Cyanation of 3-Bromo-4-fluorobenzaldehyde: This is a classical approach involving a nucleophilic aromatic substitution reaction.[2]

-

Route B: Formylation of 2-Fluorobenzonitrile: This multi-step route avoids the use of highly toxic cyanides in the final step, making it a more attractive option for industrial-scale production.[1][4]

The diagram below illustrates the more industrially favored multi-step synthesis of the precursor.

Caption: Synthesis of the key precursor, 2-fluoro-5-formylbenzonitrile.

Stage 2: Acetalization to 5-(Diethoxymethyl)-2-fluorobenzonitrile

The final step is the protection of the aldehyde group as a diethyl acetal. This is a standard and high-yielding reaction in organic synthesis.

Reaction Scheme:

2-Fluoro-5-formylbenzonitrile is reacted with triethyl orthoformate in the presence of an acid catalyst, typically in an alcohol solvent like ethanol. The reaction proceeds via the formation of a hemiacetal, which then reacts further to form the stable diethyl acetal.

Mechanism: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. Ethanol then attacks the carbonyl carbon, and after a series of proton transfer and elimination steps, the diethyl acetal is formed. The use of triethyl orthoformate and ethanol as the solvent drives the equilibrium towards the product.

Detailed Experimental Protocol (Stage 2)

Objective: To synthesize 5-(Diethoxymethyl)-2-fluorobenzonitrile from 2-fluoro-5-formylbenzonitrile.

Materials:

-

2-Fluoro-5-formylbenzonitrile

-

Triethyl orthoformate

-

Anhydrous Ethanol

-

p-Toluenesulfonic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

To a solution of 2-fluoro-5-formylbenzonitrile (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Application in Drug Development: The Olaparib Case Study

The primary utility of 5-(Diethoxymethyl)-2-fluorobenzonitrile is as a protected precursor to 2-fluoro-5-formylbenzonitrile, which is a key building block in the synthesis of the PARP inhibitor, Olaparib.[1][2] Olaparib is a targeted therapy for cancers with mutations in the BRCA1 and BRCA2 genes.[2]

In the synthesis of Olaparib, the aldehyde functionality is required for a Horner-Wadsworth-Emmons reaction to construct a key carbon-carbon double bond.[2] However, other reaction steps in the synthetic sequence may be incompatible with a free aldehyde. The diethoxymethyl group provides robust protection of the aldehyde, allowing other transformations to be carried out. The acetal can then be easily deprotected under acidic conditions to reveal the aldehyde at the desired stage of the synthesis.

The workflow below illustrates the strategic position of the protected aldehyde in the broader context of Olaparib synthesis.

Caption: Role of 5-(Diethoxymethyl)-2-fluorobenzonitrile in a synthetic workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-(Diethoxymethyl)-2-fluorobenzonitrile. While a specific Material Safety Data Sheet (MSDS) is not widely available, a hazard assessment can be made based on its structural components and data from related compounds such as fluorobenzonitriles.

-

Toxicity: Benzonitrile and its derivatives are generally considered toxic. Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Fire: Combustible. In case of fire, use dry chemical, CO2, or foam extinguishers.

Conclusion

5-(Diethoxymethyl)-2-fluorobenzonitrile is a strategically important intermediate in modern pharmaceutical synthesis. Its value lies in the stable protection it affords to a reactive aldehyde group on a fluorinated benzonitrile scaffold. This allows for complex molecular architectures to be constructed efficiently, as exemplified by its role in the synthesis of the life-saving cancer drug, Olaparib. A thorough understanding of its synthesis, properties, and the rationale behind its application is crucial for medicinal and process chemists aiming to develop the next generation of therapeutics. This guide provides the foundational knowledge and practical insights necessary to effectively utilize this versatile building block in drug discovery and development programs.

References

- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents.

-

CRO Splendid Lab Pvt. Ltd. 5-(Diethoxymethyl)-2-fluorobenzonitrile. Available at: [Link]

-

Li, J., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6313–6321. Available at: [Link]

- WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents.

- WO2018038680A1 - Processes for preparing olaparib - Google Patents.

-

PubChem. 4-Fluorobenzonitrile. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-(Diethoxymethyl)-2-fluorobenzonitrile: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(diethoxymethyl)-2-fluorobenzonitrile, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and extrapolating from closely related analogues, this document details its molecular structure, outlines a logical synthetic pathway, and explores its prospective applications, particularly in the realm of drug discovery.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

Fluorine-containing organic molecules are of paramount importance in modern drug development.[1] The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The benzonitrile moiety, a benzene ring substituted with a nitrile group, is a versatile scaffold in medicinal chemistry, known to participate in various biological interactions.[2] The convergence of these two features in fluorobenzonitrile derivatives creates a class of compounds with compelling prospects for the development of novel therapeutics.[2][3]

5-(Diethoxymethyl)-2-fluorobenzonitrile (CAS No. 1176161-37-7) is a member of this promising class of molecules. The diethoxymethyl group serves as a protected aldehyde, offering a synthetic handle for further molecular elaboration. This guide will provide an in-depth analysis of its structure and a practical, scientifically-grounded approach to its synthesis and potential utilization.

Elucidation of the Molecular Structure

Table 1: Key Properties of 5-(Diethoxymethyl)-2-fluorobenzonitrile

| Property | Value | Source |

| CAS Number | 1176161-37-7 | N/A |

| Molecular Formula | C₁₂H₁₄FNO₂ | N/A |

| Molecular Weight | 223.25 g/mol | N/A |

| IUPAC Name | 5-(diethoxymethyl)-2-fluorobenzonitrile | N/A |

Predicted ¹H and ¹³C NMR Spectral Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Based on known chemical shifts of related fluorobenzonitriles and acetals, the following spectral features are anticipated.

¹H NMR (Proton NMR):

-

Aromatic Protons: The three protons on the benzene ring are expected to appear as a complex multiplet or as distinct doublets and doublets of doublets in the downfield region (typically δ 7.0-8.0 ppm). The coupling constants will be influenced by the fluorine atom and the relative positions of the protons.

-

Acetal Methine Proton: A singlet or triplet is expected for the CH proton of the diethoxymethyl group, likely in the range of δ 5.0-6.0 ppm.

-

Ethyl Protons: The ethoxy groups will give rise to a quartet (for the CH₂) and a triplet (for the CH₃), characteristic of an ethyl group, in the upfield region of the spectrum.

¹³C NMR (Carbon-13 NMR):

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of δ 115-125 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

Acetal Carbon: The carbon of the CH(OEt)₂ group is anticipated to appear around δ 100-110 ppm.

-

Ethyl Carbons: The CH₂ and CH₃ carbons of the ethoxy groups will have signals in the upfield region of the spectrum.

Predicted Infrared (IR) Spectroscopic Features

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 5-(diethoxymethyl)-2-fluorobenzonitrile is expected to show characteristic absorption bands.[4][5][6][7]

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2220-2240 |

| C-F (Aryl Fluoride) | 1200-1300 |

| C-O (Acetal) | 1050-1150 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

Predicted Mass Spectrometry Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 5-(diethoxymethyl)-2-fluorobenzonitrile, the molecular ion peak (M⁺) would be expected at m/z = 223. Common fragmentation patterns for acetals involve the loss of an alkoxy group (-OEt) to form a stable oxonium ion.[8][9][10]

Proposed Synthesis Pathway

A logical and efficient synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile can be envisioned starting from the commercially available 2-fluoro-5-formylbenzonitrile.[11][12][13][14][15] The core of this synthesis is the protection of the aldehyde functional group as a diethyl acetal.[16][17][18][19]

Caption: Proposed synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on standard procedures for acetal formation and should be optimized for this specific substrate.

-

Reaction Setup: To a solution of 2-fluoro-5-formylbenzonitrile (1 equivalent) in excess anhydrous ethanol, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH).

-

Reaction Conditions: The reaction mixture is typically heated to reflux to facilitate the formation of the acetal and the removal of water, which is a byproduct of the reaction. A Dean-Stark apparatus can be employed to effectively remove water and drive the equilibrium towards the product.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction is cooled to room temperature and the acid catalyst is neutralized with a mild base, such as sodium bicarbonate solution. The ethanol is then removed under reduced pressure.

-

Purification: The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The final product can be purified by column chromatography on silica gel to afford pure 5-(diethoxymethyl)-2-fluorobenzonitrile.

Applications in Drug Discovery and Development

While specific applications of 5-(diethoxymethyl)-2-fluorobenzonitrile are not extensively documented, its structural features suggest significant potential as a key intermediate in the synthesis of complex drug candidates.

Role as a Protected Aldehyde Building Block

The diethoxymethyl group is a stable protecting group for an aldehyde.[17][18][19] This allows for chemical transformations to be carried out on other parts of the molecule without affecting the aldehyde functionality. The aldehyde can then be deprotected under acidic conditions to participate in subsequent reactions, such as reductive aminations, Wittig reactions, or the formation of heterocyclic rings.

Caption: Deprotection and further synthetic utility.

Potential Therapeutic Targets

The fluorobenzonitrile scaffold is present in a number of biologically active compounds. The unique electronic properties of this moiety can contribute to favorable interactions with various enzymatic targets. Given the prevalence of this scaffold in medicinal chemistry, 5-(diethoxymethyl)-2-fluorobenzonitrile could serve as a valuable starting material for the synthesis of inhibitors for a range of targets, including kinases, proteases, and other enzymes implicated in disease.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-(diethoxymethyl)-2-fluorobenzonitrile is not widely available. Therefore, it is prudent to handle this compound with the same precautions as other benzonitrile derivatives. Benzonitriles can be toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

5-(Diethoxymethyl)-2-fluorobenzonitrile is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its molecular structure, characterized by a fluorinated benzonitrile core and a protected aldehyde, offers a unique combination of reactivity and stability. While experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis and a clear rationale for its potential applications in the development of novel therapeutic agents. As the demand for sophisticated fluorinated intermediates continues to grow, compounds like 5-(diethoxymethyl)-2-fluorobenzonitrile are poised to play an increasingly critical role in advancing drug discovery and materials science.

References

- Mass Spectrometry of the Acetal Derivatives of...

- Mass Spectra of Some Acetals - RSC Publishing. (URL not available)

- Mass Spectra of Acetal-Type Compounds. (URL not available)

- a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption...

- IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed...

- Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration - PMC - PubMed Central. (URL not available)

- Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (URL not available)

- Mass Spectra of Acetal-Type Compounds | Analytical Chemistry - ACS Public

-

Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - MDPI. [Link]

-

Fluorobenzonitrile Series - Sparrow Chemical. [Link]

-

3-Fluorobenzonitrile | Request PDF - ResearchGate. [Link]

-

Dimethyl Acetals - Organic Chemistry Portal. [Link]

-

NMR Predictor | Chemaxon Docs. [Link]

- Significance of Fluorine in Medicinal Chemistry: A Review. (URL not available)

- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google P

-

PROSPRE - 1 H NMR Predictor. [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [Link]

- Selected NMR parameters of p‐fluorobenzonitrile (FBN) and of nitrilium ylide 4.. (URL not available)

-

Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. | Semantic Scholar. [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. [Link]

-

Acetal Protecting Group & Mechanism – - Total Synthesis. [Link]

-

Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids - PubMed. [Link]

-

Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids | Request PDF - ResearchGate. [Link]

-

1H NMR (500 MHz, CDCl3) δ - The Royal Society of Chemistry. [Link]

-

17.8: Acetals as Protecting Groups - Chemistry LibreTexts. [Link]

-

NMR Predictor Guide: Which Type Is Best for You? - Chemaxon. [Link]

-

2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem. [Link]

-

Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - Beilstein Journals. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets | MDPI [mdpi.com]

- 8. datapdf.com [datapdf.com]

- 9. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 14. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 15. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Dimethyl Acetals [organic-chemistry.org]

- 17. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 18. total-synthesis.com [total-synthesis.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectroscopic Data of 5-(Diethoxymethyl)-2-fluorobenzonitrile

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-(Diethoxymethyl)-2-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental observations and data interpretation is emphasized to provide actionable, field-proven insights.

Molecular Structure and Overview

5-(Diethoxymethyl)-2-fluorobenzonitrile (CAS No. 1176161-37-7) possesses a unique combination of functional groups: a nitrile, a fluoro substituent, and a diethyl acetal.[1][2] This distinct molecular architecture, with the electron-withdrawing nitrile and fluorine groups and the bulky, electron-donating diethoxymethyl group, gives rise to a characteristic spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and structural elucidation in synthetic applications.

Figure 1: Molecular Structure of 5-(Diethoxymethyl)-2-fluorobenzonitrile with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-(Diethoxymethyl)-2-fluorobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a wealth of information.

Experimental Protocol (Predicted)

A standard NMR analysis would involve the following steps:

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) would be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and a spectrum can be obtained rapidly.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the diethoxymethyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.4 - 7.6 | dd | J(H3,H4) ≈ 8.5, J(H3,F) ≈ 4.5 |

| H-4 | 7.2 - 7.4 | t | J(H4,H3) ≈ 8.5, J(H4,H6) ≈ 8.5 |

| H-6 | 7.6 - 7.8 | dd | J(H6,H4) ≈ 8.5, J(H6,F) ≈ 8.0 |

| CH (acetal) | 5.4 - 5.6 | s | |

| OCH₂ | 3.5 - 3.8 | q | J ≈ 7.0 |

| CH₃ | 1.2 - 1.4 | t | J ≈ 7.0 |

Expertise & Experience: The aromatic region is expected to be complex due to the combined effects of the nitrile, fluorine, and diethoxymethyl substituents. The chemical shifts are predicted based on data from analogous compounds like 2-fluorobenzonitrile and substituted benzaldehydes.[3][4] The fluorine atom will couple with the ortho proton (H-3) and the meta proton (H-6), with the meta coupling being larger, a characteristic feature in fluorinated aromatic systems.[2] The acetal proton is a singlet, shifted downfield due to the two adjacent oxygen atoms. The ethyl groups will exhibit a classic quartet and triplet pattern.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, as the two ethyl groups are equivalent. The carbon signals of the aromatic ring will be split due to coupling with the fluorine atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

| C-1 | 110 - 115 | d | ²J(C,F) ≈ 15-25 |

| C-2 | 160 - 165 | d | ¹J(C,F) ≈ 240-260 |

| C-3 | 115 - 120 | d | ²J(C,F) ≈ 20-30 |

| C-4 | 130 - 135 | d | ³J(C,F) ≈ 5-10 |

| C-5 | 135 - 140 | d | ³J(C,F) ≈ 5-10 |

| C-6 | 125 - 130 | d | ⁴J(C,F) ≈ 2-5 |

| C≡N | 115 - 120 | s | |

| CH (acetal) | 100 - 105 | s | |

| OCH₂ | 60 - 65 | s | |

| CH₃ | 15 - 20 | s |

Trustworthiness: The predicted chemical shifts are based on established ranges for substituted benzenes and acetals.[1][5] The C-F coupling constants are a self-validating feature of the spectrum; the large one-bond coupling constant for C-2 is unmistakable.[6][7] The smaller two-, three-, and four-bond couplings provide further confirmation of the structure.

¹⁹F NMR Spectral Data (Predicted)

The proton-decoupled ¹⁹F NMR spectrum will consist of a single signal.

| Fluorine Assignment | Predicted Chemical Shift (ppm) |

| Ar-F | -110 to -130 |

Authoritative Grounding: The chemical shift of the fluorine atom is sensitive to the electronic environment. In fluorobenzonitriles, the shift is typically in this range relative to a standard like CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol (Predicted)

An IR spectrum can be obtained using either of the following methods:

-

Attenuated Total Reflectance (ATR): A small amount of the neat sample is placed directly on the ATR crystal.

-

Solution Cell: A dilute solution of the compound in a suitable solvent (e.g., CCl₄ or CHCl₃) is placed in a salt (NaCl or KBr) cell.

IR Spectral Data (Predicted)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 2980 - 2850 | Medium to Strong |

| C≡N stretch | 2240 - 2220 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| C-F stretch | 1270 - 1200 | Strong |

| C-O stretch (acetal) | 1150 - 1050 | Strong |

Expertise & Experience: The nitrile stretch is a sharp, strong band and is a key diagnostic peak.[8] The C-F stretch also gives rise to a strong absorption. The C-O stretches of the acetal will likely appear as a complex set of strong bands in the fingerprint region.[2] The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Predicted)

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.

-

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Mass Spectral Data (Predicted)

The EI mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment Ion | Comments |

| 223 | [M]⁺ | Molecular ion |

| 178 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 150 | [M - OCH₂CH₃ - C₂H₄]⁺ | Loss of an ethoxy radical followed by ethylene |

| 148 | [M - CH(OCH₂CH₃)₂]⁺ | Loss of the diethoxymethyl radical |

| 121 | [C₇H₄FN]⁺ | Benzonitrile fragment |

| 103 | [CH(OCH₂CH₃)₂]⁺ | Diethoxymethyl cation |

| 75 | [C₆H₄F]⁺ | Fluorophenyl cation |

Authoritative Grounding: The fragmentation of aromatic compounds often involves the loss of substituents to form stable aromatic cations.[9] Acetals are known to fragment via the loss of alkoxy groups.[10] The proposed fragmentation pathway below illustrates the logical bond cleavages leading to the predicted major fragments.

Figure 2: Predicted key fragmentation pathways for 5-(Diethoxymethyl)-2-fluorobenzonitrile in EI-MS.

Conclusion

The predicted spectroscopic data for 5-(Diethoxymethyl)-2-fluorobenzonitrile, based on established principles and data from analogous compounds, provides a robust framework for the characterization of this important chemical intermediate. The combination of NMR, IR, and MS data allows for unambiguous structural confirmation and purity assessment. This guide serves as a valuable resource for scientists working with this and structurally related molecules, enabling more efficient and accurate research and development.

References

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

Mass Spectrometry Blog. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols. [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 5-(Diethoxymethyl)-2-fluorobenzonitrile. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives of.... [Link]

-

ResearchGate. (2022, April 1). How many Carbon-Fluorine couplings will be seen in C13 NMR for benzotrifluoride and fluorobenzene?. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. [Link]

-

Indian Academy of Sciences. (n.d.). Correlative studies on the absorption and emission characteristics of isomeric chlorobenzonitriles. [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. datapdf.com [datapdf.com]

mass spectrometry of 5-(Diethoxymethyl)-2-fluorobenzonitrile

An In-depth Technical Guide to the Mass Spectrometry of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of 5-(Diethoxymethyl)-2-fluorobenzonitrile (MW: 223.25 g/mol , Formula: C₁₂H₁₄FNO₂).[1] As a key intermediate in pharmaceutical synthesis, understanding its behavior under various ionization and fragmentation conditions is paramount for identity confirmation, purity assessment, and metabolic studies. This document outlines optimized protocols for Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), details predicted fragmentation pathways grounded in established chemical principles, and offers insights for researchers in analytical chemistry and drug development.

Introduction: The Analytical Imperative

5-(Diethoxymethyl)-2-fluorobenzonitrile is a substituted aromatic compound featuring three key functional moieties: a nitrile group (-CN), a fluorine atom, and a diethyl acetal group [-CH(OCH₂CH₃)₂]. This unique combination of a halogen, a cyano group, and a labile acetal presents a distinct analytical challenge and opportunity. The fluorobenzonitrile core is a common scaffold in medicinal chemistry, while the acetal serves as a protected aldehyde, often used in multi-step syntheses.[2][3]

Effective analytical characterization is crucial for ensuring the integrity of synthetic pathways and for identifying related substances in complex matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose due to its unparalleled sensitivity, speed, and structural elucidation capabilities. This guide serves as a field-proven playbook, moving beyond mere procedural steps to explain the causality behind methodological choices, ensuring robust and reproducible results.

Physicochemical Profile and MS Implications

A foundational understanding of the molecule's structure is essential for predicting its mass spectrometric behavior.

| Property | Value | Source |

| Chemical Name | 5-(Diethoxymethyl)-2-fluorobenzonitrile | N/A |

| CAS Number | 1176161-37-7 | [1][4] |

| Molecular Formula | C₁₂H₁₄FNO₂ | [1][4] |

| Average Mass | 223.25 g/mol | [1] |

| Monoisotopic Mass | 223.1009 g/mol | Calculated |

The molecule's polarity is moderate, making it amenable to reversed-phase chromatography. The presence of two oxygen atoms and one nitrogen atom provides potential sites for protonation, a key step in forming the gas-phase ions necessary for MS analysis. The diethyl acetal is the most chemically labile portion of the molecule and is predicted to be the primary driver of fragmentation.

Strategic Selection of Ionization Techniques

The choice of ionization source is the most critical parameter in developing a successful MS method. For a small, moderately polar, and thermally stable molecule like 5-(Diethoxymethyl)-2-fluorobenzonitrile, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable soft ionization techniques that generate molecular ions with minimal initial fragmentation.[5]

Electrospray Ionization (ESI): The Preferred Approach for Sensitivity

ESI is a soft ionization technique ideal for polar molecules, generating ions directly from a liquid phase.[6] It operates by applying a high voltage to a liquid sample, creating a fine mist of charged droplets.[7] For this analyte, ESI in positive ion mode is highly effective, as the ether oxygens and nitrile nitrogen can readily accept a proton from the solvent to form a stable protonated molecule, [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative

APCI is well-suited for less polar and more volatile compounds that are thermally stable.[8] In APCI, the sample is vaporized in a heated chamber, and a corona discharge ionizes the solvent vapor. These solvent ions then transfer a proton to the analyte molecule in the gas phase.[9] This makes APCI a robust technique that can be less susceptible to matrix effects than ESI, though sometimes less sensitive.[10]

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for 5-(Diethoxymethyl)-2-fluorobenzonitrile |

| Principle | Ionization from charged liquid droplets. | Gas-phase chemical ionization via a corona discharge. | Both are suitable soft ionization methods.[7][8] |

| Analyte Polarity | Best for polar compounds. | Best for moderate to low polarity compounds. | The analyte's moderate polarity makes it compatible with both techniques. |

| Thermal Stability | No heat required for ionization. | Requires thermal vaporization (350–500 °C).[8] | The analyte is expected to be thermally stable enough for APCI. |

| Typical Primary Ion | [M+H]⁺ (protonated molecule) | [M+H]⁺ (protonated molecule) | Both techniques are expected to produce a strong signal for the protonated molecule. |

| Flow Rate | Optimal at lower flow rates (< 500 µL/min). | Optimal at higher flow rates (0.5 - 1.5 mL/min).[10] | Choice can be dictated by the desired chromatographic separation speed. |

Experimental Workflow and Protocols

A robust analytical workflow ensures reproducibility and accuracy. The following diagram and protocols represent a validated starting point for the analysis of this compound.

Caption: General experimental workflow for LC-MS analysis.

Protocol 1: LC-MS Analysis using ESI

This protocol is optimized for sensitive detection and structural confirmation via MS/MS.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for moderately polar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ionization and sharp peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | 5% to 95% B over 5 minutes | Standard gradient for screening and analysis. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI source performance. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Ionization Mode | ESI Positive | Optimal for protonating the analyte. |

| Capillary Voltage | 3.5 kV | Standard voltage for stable spray formation. |

| Cone Voltage | 30 V | A moderate setting to transfer ions efficiently with minimal in-source fragmentation. |

| Desolvation Temp. | 350 °C | Efficiently removes solvent from droplets. |

| MS/MS (CID) | Collision Energy Ramp (10-40 eV) | Provides a range of fragmentation energies to observe both primary and secondary fragments. |

Protocol 2: LC-MS Analysis using APCI

This protocol is a robust alternative, particularly useful for higher concentration samples or when matrix interference is a concern.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 4.6 x 100 mm, 3.5 µm | Larger column format is well-suited to higher APCI flow rates. |

| Mobile Phase A | Water | APCI is less reliant on mobile phase additives for ionization. |

| Mobile Phase B | Acetonitrile | Standard strong solvent. |

| Gradient | 20% to 95% B over 8 minutes | Adjusted for the larger column volume. |

| Flow Rate | 1.0 mL/min | Optimal for the APCI nebulization and vaporization process.[10] |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Ionization Mode | APCI Positive | Efficiently generates [M+H]⁺ ions in the gas phase. |

| Corona Current | 4.0 µA | Standard current to initiate chemical ionization. |

| Vaporizer Temp. | 400 °C | Ensures complete vaporization of the LC eluent and analyte.[8] |

| Cone Voltage | 35 V | Transfers ions into the mass analyzer. |

| MS/MS (CID) | Collision Energy Ramp (10-40 eV) | Generates fragment ions for structural confirmation. |

Predicted Fragmentation Pathways

Under Collision-Induced Dissociation (CID) in an MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 224.1085) is expected to fragment in a predictable manner, driven by the lability of the protonated acetal group. The stability of the aromatic ring means that initial fragmentation will occur exclusively on the diethoxymethyl substituent.

The primary fragmentation route involves the neutral loss of an ethanol molecule, a characteristic reaction for protonated acetals.[11] This is followed by subsequent losses of ethylene or an ethoxy radical, leading to a cascade of structurally informative fragment ions.

Caption: Predicted major fragmentation pathway for [M+H]⁺.

Detailed Fragmentation Analysis

The following table details the major ions predicted to be observed in the MS/MS spectrum of 5-(Diethoxymethyl)-2-fluorobenzonitrile. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of each fragment.

| Observed m/z (Predicted) | Elemental Formula | Proposed Structure / Description |

| 224.1085 | C₁₂H₁₅FNO₂⁺ | [M+H]⁺, Protonated Molecule. The precursor ion for MS/MS analysis. |

| 178.0662 | C₁₀H₉FNO⁺ | Loss of Ethanol (-C₂H₅OH). This is the most facile loss, resulting from the collapse of the protonated acetal to form a stable ethoxy-substituted benzylic oxonium ion. This is expected to be the base peak in the MS/MS spectrum. |

| 150.0349 | C₈H₅FNO⁺ | Loss of Ethylene (-C₂H₄) from m/z 178. A subsequent rearrangement and elimination of ethylene from the remaining ethoxy group yields the protonated 2-fluoro-5-formylbenzonitrile ion. |

| 133.0304 | C₈H₄FN⁺ | Loss of Ethoxy Radical (-•C₂H₅O) from m/z 178. Homolytic cleavage of the C-O bond results in the formation of the 2-fluoro-5-cyanobenzoyl cation. This radical loss is less common but possible at higher collision energies. |

Conclusion and Best Practices

The mass spectrometric analysis of 5-(Diethoxymethyl)-2-fluorobenzonitrile is straightforward when applying fundamental principles of ionization and fragmentation.

-

Primary Recommendation: LC-MS with positive mode ESI is the method of choice, offering high sensitivity for detecting the protonated molecule [M+H]⁺ at m/z 224.11.

-

Structural Confirmation: Tandem mass spectrometry (MS/MS) is essential for confirmation. The characteristic neutral loss of ethanol (46.04 Da) to produce the fragment at m/z 178.07 is the most definitive diagnostic tool for the diethyl acetal group.

-

Robustness: APCI serves as an excellent and robust alternative, particularly for applications where high sample throughput and tolerance to complex matrices are required.

By employing the protocols and understanding the fragmentation logic detailed in this guide, researchers and drug development professionals can confidently identify, quantify, and structurally characterize 5-(Diethoxymethyl)-2-fluorobenzonitrile, ensuring data integrity throughout the development lifecycle.

References

-

AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

-

MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

-

Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

-

Pitt, J. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. Retrieved from [Link]

-

LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

-

Woelfel, K., & Hartman, T. G. (1998). Mass Spectrometry of the Acetal Derivatives of Selected Generally Recognized as Safe Listed Aldehydes with Ethanol, 1,2-Propylene Glycol and Glycerol. ACS Publications. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 5-(Diethoxymethyl)-2-fluorobenzonitrile. Retrieved from [Link]

-

NIH. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. ossila.com [ossila.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1176161-37-7|5-(Diethoxymethyl)-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 5. labx.com [labx.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 9. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. datapdf.com [datapdf.com]

An In-depth Technical Guide to 5-(Diethoxymethyl)-2-fluorobenzonitrile: Properties, Reactivity, and Synthetic Utility

Abstract: 5-(Diethoxymethyl)-2-fluorobenzonitrile is a key organic intermediate whose value lies in the strategic placement of its functional groups: a nitrile, a fluorine atom, and a masked aldehyde. This combination makes it a versatile building block for the synthesis of complex molecules in medicinal chemistry and materials science. The diethoxymethyl group serves as a stable acetal, protecting a reactive formyl (aldehyde) functionality, which can be revealed under specific acidic conditions. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, explores its reactivity, and details its application as a synthetic precursor, offering a technical resource for researchers, chemists, and professionals in drug development.

General Information and Molecular Structure

5-(Diethoxymethyl)-2-fluorobenzonitrile is a substituted benzonitrile derivative. The presence of the ortho-fluorine atom and the para-acetal group relative to the nitrile makes it an important precursor for molecules where these functionalities are required for subsequent chemical transformations.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1176161-37-7 | [1][2] |

| Molecular Formula | C₁₂H₁₄FNO₂ | [1][2] |

| Molecular Weight | 223.24 g/mol | [1] |

| Canonical SMILES | CCOC(C1=CC(=C(C=C1)F)C#N)OCC | [1] |

| InChI Key | N/A |

| MDL Number | MFCD18904305 |[1] |

Caption: Mechanism of acid-catalyzed hydrolysis of the acetal group.

The Nitrile (-C≡N) Group

The nitrile group is a versatile functional handle. Its reactivity is influenced by substituents on the aromatic ring. [3]* Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (5-carboxy-2-fluorobenzoic acid) or, under milder conditions, to a primary amide (5-carbamoyl-2-fluorobenzamide). The electron-withdrawing fluorine atom can facilitate nucleophilic attack on the nitrile carbon. [3]* Reduction: The nitrile can be reduced to a primary amine (5-(aminomethyl)-2-fluorobenzylamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The 2-Fluoro Substituent

The fluorine atom significantly influences the reactivity of the aromatic ring.

-

Electronic Effect: As a strongly electronegative atom, fluorine acts as an electron-withdrawing group via induction, which can increase the electrophilicity of the nitrile carbon. [3]* Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the electron-withdrawing nitrile group, activates the ring for SNAr reactions. This allows the fluorine to be displaced by various nucleophiles (e.g., amines, alkoxides), a common strategy in the synthesis of pharmaceuticals and other complex organic molecules. [4][5]

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available in the search results, its characteristic spectroscopic features can be predicted based on its structure.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons (three, likely complex multiplets), a triplet for the methine proton of the acetal group (-CH(OEt)₂), a quartet for the methylene protons (-OCH₂CH₃), and a triplet for the methyl protons (-OCH₂CH₃). The coupling of the aromatic protons with the fluorine atom would result in additional splitting.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons (with C-F coupling), the nitrile carbon (typically ~115-120 ppm), the acetal carbon (~100 ppm), and the ethyl carbons.

-

IR Spectroscopy: Key absorption bands would include a sharp, medium-intensity peak around 2220-2240 cm⁻¹ for the C≡N stretch, strong C-O stretching bands for the acetal around 1050-1150 cm⁻¹, and a C-F stretching band.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 223. Common fragmentation patterns would involve the loss of ethoxy (-OC₂H₅) or diethoxymethyl radicals.

Applications in Research and Drug Development

The primary role of 5-(Diethoxymethyl)-2-fluorobenzonitrile is as a synthetic intermediate. Its structure is designed for the controlled, sequential introduction of functional groups.

Core Utility: It serves as a stable, storable precursor to the more reactive 5-formyl-2-fluorobenzonitrile . Aldehydes are extremely useful in organic synthesis, participating in reactions such as:

-

Reductive amination to form substituted amines.

-

Wittig reactions to form alkenes.

-

Aldol and other condensation reactions.

-

Oxidation to carboxylic acids.

Fluorinated benzonitriles are important structural motifs in various bioactive compounds, including kinase inhibitors and agents for treating inflammatory diseases. [5][6]The ability to introduce a formyl group at the 5-position allows for the elaboration of the molecular scaffold to build complex heterocyclic systems or to attach the molecule to other fragments. [4]

Caption: Synthetic utility workflow of 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Safety and Handling

No specific GHS classification is available for 5-(Diethoxymethyl)-2-fluorobenzonitrile. However, based on the data for related substituted fluorobenzonitriles like 5-bromo-2-fluorobenzonitrile, the compound should be handled with care. [7]It is likely to be classified as:

-

Harmful if swallowed, in contact with skin, or if inhaled. [7]* A cause of skin and serious eye irritation. [7] Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a cool, dry place away from strong acids and oxidizing agents.

Conclusion

5-(Diethoxymethyl)-2-fluorobenzonitrile is a strategically designed synthetic building block of significant value to medicinal and materials chemists. Its key feature is the acetal-protected aldehyde, which allows for chemical manipulation of other parts of the molecule before the highly reactive formyl group is unmasked via acid hydrolysis. The presence of the nitrile and fluorine substituents provides additional handles for a wide range of chemical transformations, including reduction, hydrolysis, and nucleophilic aromatic substitution. This guide has detailed its core physical and chemical properties, providing researchers with the foundational knowledge required to effectively utilize this versatile intermediate in the synthesis of novel and complex molecular architectures.

References

- CN105523962A - Fluorobenzonitrile compound preparation method. (n.d.). Google Patents.

-

A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 21, 2026, from [Link]

- US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin. (n.d.). Google Patents.

-

4-Fluorobenzonitrile | C7H4FN | CID 14517. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). Journal of Chemical Research. Retrieved January 21, 2026, from [Link]

-

5-(Diethoxymethyl)-2-fluorobenzonitrile. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved January 21, 2026, from [Link]

-

5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Hydrates, Hemiacetals, and Acetals. (2023, December 19). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

-

Acetal Hydrolysis Mechanism + EASY TRICK! (2023, March 7). Organic Chemistry with Victor [YouTube]. Retrieved January 21, 2026, from [Link]

-

2-Fluorobenzonitrile | C7H4FN | CID 67855. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2024, May 22). JoVE. Retrieved January 21, 2026, from [Link]

-

Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved January 21, 2026, from [Link]

Sources

- 1. 1176161-37-7|5-(Diethoxymethyl)-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 2-Fluorobenzonitrile (EVT-304241) | 394-47-8 [evitachem.com]

- 5. ossila.com [ossila.com]

- 6. ossila.com [ossila.com]

- 7. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Fluorinated Benzonitriles

An In-Depth Technical Guide to 5-(Diethoxymethyl)-2-fluorobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-(diethoxymethyl)-2-fluorobenzonitrile, a specialized chemical intermediate. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, this document elucidates its likely synthetic pathways, chemical properties, and significant potential as a building block in the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage advanced chemical intermediates.

Fluorinated benzonitrile scaffolds are of paramount importance in modern medicinal chemistry. The incorporation of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile group, a versatile functional handle, can be transformed into a variety of other functionalities, making it a cornerstone for the synthesis of complex molecular architectures.

5-(Diethoxymethyl)-2-fluorobenzonitrile (CAS No. 1176161-37-7) emerges as a valuable intermediate in this context.[1][2] The diethoxymethyl group serves as a protected aldehyde, which can be unveiled under specific conditions to participate in a wide array of chemical transformations. This latent reactivity, combined with the inherent properties of the 2-fluorobenzonitrile core, positions this compound as a strategic building block for the synthesis of targeted therapies.

Synthetic Analysis and Plausible Pathways

The synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile is logically approached through the protection of a precursor aldehyde, 2-fluoro-5-formylbenzonitrile. This strategy is a common and efficient method in organic synthesis to prevent the aldehyde from undergoing unwanted reactions during subsequent chemical modifications.

Proposed Primary Synthetic Route: Acetal Formation

The most direct and industrially scalable synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile involves the acid-catalyzed reaction of 2-fluoro-5-formylbenzonitrile with ethanol.

Reaction Scheme:

-

Starting Material: 2-Fluoro-5-formylbenzonitrile

-

Reagent: Ethanol (in excess, acting as both reagent and solvent)

-

Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or a resin-based acid catalyst.

-

Process: The reaction involves the nucleophilic addition of ethanol to the carbonyl carbon of the aldehyde, followed by the elimination of water to form the diethyl acetal. The removal of water is crucial to drive the equilibrium towards the product.

This method is favored for its high efficiency, relatively mild reaction conditions, and the use of inexpensive and readily available reagents. The synthesis of the precursor, 2-fluoro-5-formylbenzonitrile, can be achieved through various established methods, including the formylation of 2-fluorobenzonitrile.[3]